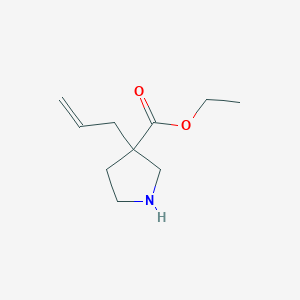
Ethyl 3-allylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-allylpyrrolidine-3-carboxylate is a chemical compound. It is related to the class of compounds known as pyrrolidines . Pyrrolidines are organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves several methods. One method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The molecular structure of Ethyl 3-allylpyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Pyrrolidine derivatives, including Ethyl 3-allylpyrrolidine-3-carboxylate, can participate in various chemical reactions. For instance, they can undergo N-heterocyclization with primary amines and diols, catalyzed by a Cp*Ir complex . They can also react with readily available and stable O-benzoylhydroxylamines in the presence of a proficient rhodium catalyst .Wissenschaftliche Forschungsanwendungen
Coumarin Synthesis
Ethyl 3-allylpyrrolidine-3-carboxylate plays a crucial role in the synthesis of coumarin derivatives. Specifically, it participates in Knoevenagel condensation followed by intramolecular cyclization. This cascade process leads to the formation of either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . These coumarin derivatives find applications in areas such as food additives, cosmetics, optical devices, dyes, and drug candidates.
Antiviral Activity
Indole derivatives, including those containing the pyrrolidine ring, exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A virus. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity with an IC50 of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus .
Tyrosinase Inhibition
The catechol moiety (2,4-dihydroxyl groups) of ethyl 3-allylpyrrolidine-3-carboxylate plays a crucial role in tyrosinase inhibition. This property is relevant in cosmetic and pharmaceutical applications, as tyrosinase is involved in melanin production .
Anti-HIV Activity
Molecular docking studies have indicated that certain indole derivatives, including those related to ethyl 3-allylpyrrolidine-3-carboxylate, exhibit anti-HIV-1 activity. These compounds may interfere with viral replication .
Synthetic Intermediates
Ethyl 3-allylpyrrolidine-3-carboxylate serves as a valuable synthetic intermediate for various heterocyclic compounds. Researchers have used it to synthesize novel derivatives, including pyrimidines, pyrazoles, and pyrans .
Zukünftige Richtungen
The future of synthetic chemistry, including the synthesis of compounds like Ethyl 3-allylpyrrolidine-3-carboxylate, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes developing new synthetic methods, improving synthetic efficiencies, and making synthetic processes more environmentally friendly . Additionally, the use of pyrrolidine-based organocatalysts in asymmetric synthesis has been highlighted as a significant area of future research .
Eigenschaften
IUPAC Name |
ethyl 3-prop-2-enylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h3,11H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGUVLFMNZCCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-allylpyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

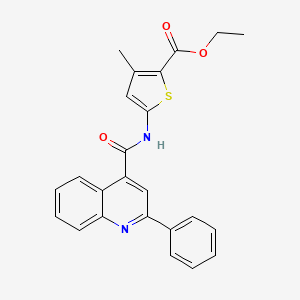
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2452541.png)
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2452542.png)
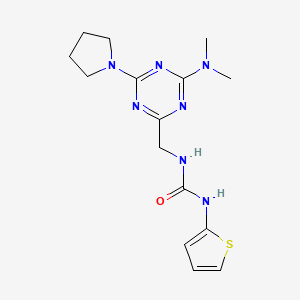
![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)
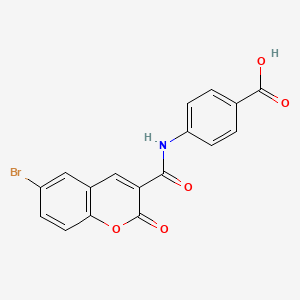
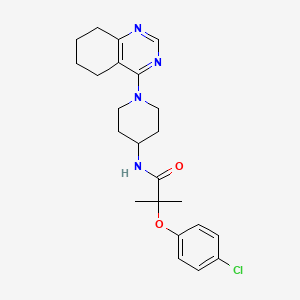
![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)
![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)
![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

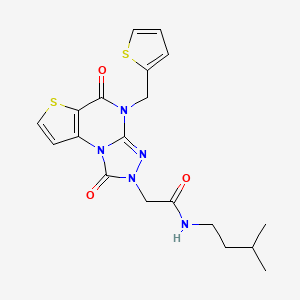
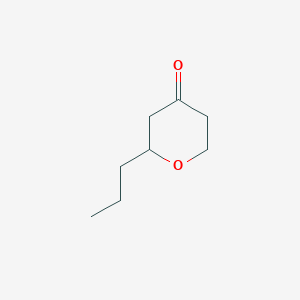
![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)